An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-methylpent-2-ynoate
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-methylpent-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the predicted 1H and 13C NMR spectra of Methyl 4-methylpent-2-ynoate, a multifunctional molecule incorporating an ester and an internal alkyne. Understanding the NMR spectral characteristics of such compounds is crucial for their unambiguous identification, purity assessment, and for monitoring their transformations in chemical synthesis and drug development processes. As no experimentally acquired spectra for this specific molecule are readily available in the public domain, this guide will provide a thorough analysis based on established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Labeling
To facilitate a clear and concise discussion of the NMR data, the atoms in Methyl 4-methylpent-2-ynoate are systematically labeled as illustrated in the diagram below. This labeling will be used consistently throughout this guide to assign specific NMR signals to their corresponding nuclei.
Caption: Molecular structure of Methyl 4-methylpent-2-ynoate with atom numbering.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of Methyl 4-methylpent-2-ynoate is expected to exhibit three distinct signals, each corresponding to a unique proton environment in the molecule. The prediction of their chemical shifts and multiplicities is based on the electronic environment of the protons, considering inductive effects and spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H1 | ~ 3.75 | Singlet | 3H | These protons are on the methyl group of the ester functionality. They are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift.[1] As there are no adjacent protons, the signal appears as a singlet. |
| H5 | ~ 2.70 | Septet | 1H | This methine proton of the isopropyl group is coupled to the six equivalent protons of the two adjacent methyl groups (H6 and H7). According to the n+1 rule, its signal will be split into a septet. Its proximity to the alkyne contributes to its chemical shift. |
| H6, H7 | ~ 1.20 | Doublet | 6H | The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent due to free rotation. They are coupled to the single methine proton (H5), resulting in a doublet signal. These aliphatic protons appear in the upfield region of the spectrum. |
Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum of Methyl 4-methylpent-2-ynoate is predicted to show seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 | ~ 52 | This sp3-hybridized carbon of the ester's methyl group is attached to an electronegative oxygen atom, which shifts its signal downfield compared to a standard alkane methyl group. |
| C2 | ~ 154 | The carbonyl carbon of the ester group is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its signal in the characteristic range for ester carbonyls (160-185 ppm).[2][3] |
| C3 | ~ 72 | This is one of the sp-hybridized carbons of the internal alkyne. Alkyne carbons typically resonate in the 65-100 ppm range.[4][5] Its position is influenced by the adjacent carbonyl group. |
| C4 | ~ 90 | The second sp-hybridized carbon of the alkyne is further downfield due to its proximity to the electron-donating isopropyl group. |
| C5 | ~ 28 | The sp3-hybridized methine carbon of the isopropyl group appears in the aliphatic region of the spectrum. |
| C6, C7 | ~ 22 | These chemically equivalent sp3-hybridized methyl carbons of the isopropyl group will produce a single signal in the upfield region, typical for aliphatic methyl groups. |
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for Methyl 4-methylpent-2-ynoate or analogous compounds, the following protocol outlines a standard procedure for obtaining high-quality spectra.
Caption: A typical workflow for acquiring and processing NMR spectra.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of Methyl 4-methylpent-2-ynoate. The predicted chemical shifts, multiplicities, and peak assignments are grounded in the fundamental principles of NMR spectroscopy and are supported by data from structurally related compounds. The provided information serves as a robust reference for scientists and researchers in the identification and characterization of this and similar molecules. The detailed experimental protocol offers a practical starting point for the empirical validation of these predictions.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
University of Regensburg. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]
-
ChemHelp ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Calgary. (n.d.). chemical shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]
-
Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
nmrshiftdb2. (2025, September 8). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
-
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
-
SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]
-
Transtutors. (2024, September 19). Methyl butanoate, produces the proton NMR that is shown. Please assign each signal in the... (1 Answer). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. Retrieved from [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
ACS Publications. (2012, September 11). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels. [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl butanoate (MMDBc0033679). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-pentenoate. PubChem. Retrieved from [Link]
-
UCLA. (n.d.). Example 4. Retrieved from [Link]
-
ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl trans-2-methyl-2-pentenoate. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). 13C Chemical Shift Tensor of the Isopropyl Cation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
